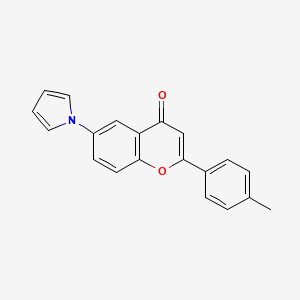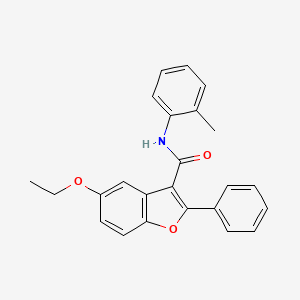
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide (BMBC) is an organic compound with a variety of applications in scientific research. It is a valuable chemical reagent in the synthesis of other compounds, and it has been studied for its potential to act as a therapeutic agent.
Scientific Research Applications
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide has been studied for its potential to act as a therapeutic agent, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and it has been used in the development of targeted drug delivery systems. It has also been used in the synthesis of other compounds, such as those used in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth, such as cyclin-dependent kinases and transcription factors. It is also thought to interfere with the activity of certain signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide have not yet been fully studied. However, it has been shown to inhibit the growth of cancer cells in vitro, and it has been used in the development of targeted drug delivery systems. It has also been shown to have anti-inflammatory and antioxidant properties, and it has been suggested that it may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide in laboratory experiments include its low cost, ease of synthesis, and ability to act as a therapeutic agent. However, there are some limitations to its use, such as its potential toxicity and the need for careful control of reaction conditions in order to obtain a high yield.
Future Directions
Future research on 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies should be conducted to determine its potential applications in the treatment of various diseases. Other potential future directions include the development of novel synthetic methods for the synthesis of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide, as well as the exploration of its potential to be used as a therapeutic agent in the treatment of various diseases.
Synthesis Methods
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of benzyl bromide with 2-methylbenzofuran in the presence of a base, followed by the reaction of the resulting benzyloxy-2-methylbenzofuran with 2-methylbenzoyl chloride in the presence of a base. The product is then purified by recrystallization. This method is simple and efficient, but it requires careful control of the reaction conditions in order to obtain a high yield.
properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-16-8-6-7-11-21(16)25-24(26)23-17(2)28-22-13-12-19(14-20(22)23)27-15-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASSXIRIDJSWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525093.png)
![11-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525094.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525096.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525098.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B6525102.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525112.png)

![2-{[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6525119.png)
![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-4H-chromen-4-one dihydrochloride](/img/structure/B6525124.png)


![ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6525172.png)

